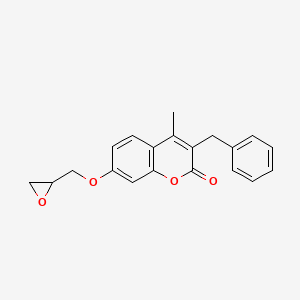

3-benzyl-4-methyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one

Description

3-Benzyl-4-methyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one (CAS: 951626-37-2, C₁₈H₂₁NO₄, Mol. Wt. 315.37) is a coumarin derivative featuring a benzyl group at position 3, a methyl group at position 4, and an oxirane (epoxide)-containing methoxy substituent at position 7 . Its synthesis likely involves the reaction of 7-hydroxy-4-methylcoumarin with epichlorohydrin to form the epoxide-containing intermediate, followed by benzyl group introduction . The compound’s structural uniqueness lies in the combination of lipophilic (benzyl, methyl) and reactive (epoxide) groups, which may influence its physicochemical properties and biological activity.

Structure

3D Structure

Properties

IUPAC Name |

3-benzyl-4-methyl-7-(oxiran-2-ylmethoxy)chromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O4/c1-13-17-8-7-15(22-11-16-12-23-16)10-19(17)24-20(21)18(13)9-14-5-3-2-4-6-14/h2-8,10,16H,9,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEBAJLGILFNILF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3CO3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601157498 | |

| Record name | 4-Methyl-7-(2-oxiranylmethoxy)-3-(phenylmethyl)-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601157498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951626-37-2 | |

| Record name | 4-Methyl-7-(2-oxiranylmethoxy)-3-(phenylmethyl)-2H-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951626-37-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-7-(2-oxiranylmethoxy)-3-(phenylmethyl)-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601157498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

3-benzyl-4-methyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one is a compound belonging to the coumarin family, which has garnered attention for its diverse biological activities. This article reviews its biological properties, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

- Molecular Formula : C20H18O4

- Molecular Weight : 322.4 g/mol

- CAS Number : 951626-37-2

Antioxidant Activity

Research indicates that coumarin derivatives exhibit significant antioxidant properties. The presence of the oxirane moiety in this compound enhances its ability to scavenge free radicals, thereby potentially protecting cells from oxidative stress.

Antimicrobial Activity

Studies have shown that this compound demonstrates antimicrobial effects against various bacterial strains. Its mechanism involves disrupting microbial cell membranes, which leads to cell death. For instance, a study reported that derivatives of coumarin exhibited notable activity against Staphylococcus aureus and Escherichia coli.

Anti-inflammatory Effects

The compound has been evaluated for anti-inflammatory properties. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines, which are pivotal in the inflammatory response. This inhibition may be beneficial in treating conditions characterized by chronic inflammation.

Acetylcholinesterase Inhibition

A significant area of research has focused on the inhibition of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer’s. The coumarin structure is known to enhance binding affinity to AChE. In a comparative study, derivatives similar to this compound exhibited IC50 values ranging from 2.7 µM to higher concentrations, indicating promising potential as therapeutic agents for cognitive disorders .

Study on Acetylcholinesterase Inhibition

A recent study synthesized several coumarin derivatives and evaluated their AChE inhibitory activity. Among these, compounds with structural similarities to this compound showed effective inhibition with IC50 values significantly lower than traditional AChE inhibitors like tacrine .

Antimicrobial Efficacy

In another study focusing on antimicrobial activity, 3-benzyl derivatives were tested against a panel of bacteria and fungi. Results indicated that the compound effectively inhibited growth at concentrations as low as 10 µg/mL .

Summary Table of Biological Activities

| Activity | Mechanism | IC50/Effectiveness |

|---|---|---|

| Antioxidant | Free radical scavenging | Moderate efficacy |

| Antimicrobial | Disruption of cell membranes | Effective against S. aureus and E. coli |

| Anti-inflammatory | Inhibition of cytokine production | Significant reduction observed |

| AChE Inhibition | Competitive inhibition at active site | IC50 ~ 2.7 µM |

Scientific Research Applications

3-benzyl-4-methyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one is a synthetic coumarin derivative with a benzopyrone structure, featuring benzyl and methyl groups, and an oxirane group linked via a methoxy group. It has potential applications in various fields, and its unique functional groups give rise to its chemical properties and potential biological activities.

Biological Activities

this compound is a compound that belongs to the coumarin family and has antioxidant properties and diverse biological activities.

- Antioxidant Activity Research indicates that coumarin derivatives exhibit significant antioxidant properties. The presence of the oxirane moiety in this compound enhances its ability to scavenge free radicals, thereby potentially protecting cells from oxidative stress.

Molecular Interactions

Interaction studies of this compound have focused on its binding affinities with biological targets. Molecular docking studies have revealed its potential interactions with various enzymes and receptors, which may elucidate its mechanism of action in biological systems. For instance, it may interact with DNA gyrase or other targets relevant to bacterial growth inhibition.

Potential Applications

Comparison with Similar Compounds

Substituent Variations at Position 7

- 4-Methyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one (Compound 22) :

This intermediate lacks the 3-benzyl group but shares the 7-(epoxy methoxy) and 4-methyl substituents. It serves as a precursor for azole derivatives (e.g., imidazolyl, triazolyl), which exhibit antibacterial and antifungal activities due to improved log Pow values and hydrogen-bonding capabilities . - 6-Chloro-7-(oxiran-2-ylmethoxy)-4-phenyl-2H-chromen-2-one (CAS 58330-12-4) :

The chloro and phenyl substituents enhance electronegativity and lipophilicity, respectively, compared to the methyl and benzyl groups in the target compound. Such modifications could alter reactivity and target selectivity .

Substituent Variations at Position 3

- 6-(Substituted Benzylamino)-7-hydroxy-4-methyl-2H-chromen-2-ones: These derivatives feature a benzylamino group at position 6, increasing solubility via the amino moiety.

- 3-(Imidazo[2,1-b]thiazol-6-yl)-2H-chromen-2-one Derivatives :

The imidazothiazole ring at position 3 confers antiviral activity against Parvovirus B19, highlighting the role of heterocyclic groups in modulating biological activity. Structural rigidity here contrasts with the flexible benzyl group in the target compound .

Functional Group Modifications

- 7-[(2E)-2-Benzylidene-3-oxobutoxy]-4-methyl-2H-chromen-2-one :

Crystal structure analysis reveals conformational flexibility in the benzylidene-3-oxobutoxy chain, unlike the rigid epoxide in the target compound. This flexibility may influence packing efficiency and binding modes in biological systems . - 3-Hexyl-4-methyl-7-[(3-oxo-2-butanyl)oxy]-2H-chromen-2-one :

The hexyl chain increases lipophilicity, while the 3-oxo group enables hydrogen bonding. Such features contrast with the benzyl and epoxide groups, underscoring the balance between hydrophobicity and reactivity in drug design .

Activity Insights

- Antimicrobial Potential: Epoxide-containing coumarins (e.g., azolyl derivatives) show notable antibacterial activity, suggesting the target compound’s epoxide may enhance interactions with microbial enzymes .

- Antiviral Activity : Structural analogues with heterocyclic groups (e.g., imidazothiazole) inhibit viral replication, implying that the benzyl group in the target compound could be optimized for similar effects .

Physicochemical Comparison

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-benzyl-4-methyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one, and how is the compound characterized post-synthesis?

- Methodology : The compound is synthesized via nucleophilic substitution, where epichlorohydrin reacts with 7-hydroxy-4-methyl-2H-chromen-2-one under reflux conditions to form the oxiran-2-ylmethoxy intermediate. Subsequent benzylation introduces the benzyl group at the 3-position . Post-synthesis characterization employs FTIR, NMR (¹H/¹³C), and GC-MS to confirm functional groups and structural integrity. Purity is assessed via HPLC (≥95%) and elemental analysis .

Q. How is the crystal structure of related 2H-chromen-2-one derivatives determined experimentally?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example, monoclinic space group C2/c was identified for a structurally similar coumarin derivative, with intermolecular interactions (e.g., C–H···O hydrogen bonds) mapped via Hirshfeld surface analysis. SHELX programs (e.g., SHELXL) are used for refinement .

Advanced Research Questions

Q. What computational methods are used to predict the stability and reactivity of this compound?

- Methodology : Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level analyze HOMO-LUMO gaps (e.g., 0.1562–0.33520 eV for a related compound), correlating electronic properties with chemical stability. Molecular electrostatic potential (MEP) maps predict reactive sites for electrophilic/nucleophilic attacks .

Q. How can structure-activity relationships (SARs) be established for coumarin derivatives with antibacterial/antifungal activity?

- Methodology : Systematic substitution at the oxiran-2-ylmethoxy group (e.g., with azoles like imidazole or triazole) is followed by log P measurements to evaluate lipophilicity. Bioactivity is tested via MIC assays against S. aureus and C. albicans. SARs are modeled using QSAR software (e.g., CoMFA) .

Q. What experimental strategies resolve contradictions in reported bioactivity data for coumarin-based compounds?

- Methodology : Cross-validation via standardized assays (e.g., CLSI guidelines for antimicrobial testing) and dose-response curve analysis. Confounding factors (e.g., impurity profiles, solvent effects) are controlled using high-purity samples (≥95%) and solvent blank experiments .

Q. How are reaction conditions optimized for synthesizing coumarin-azole hybrids with high regioselectivity?

- Methodology : Design of Experiments (DoE) approaches, such as response surface methodology (RSM), vary parameters (temperature, solvent polarity, catalyst loading). Reaction progress is monitored via TLC/GC-MS. For example, DMF at 80°C improves azole coupling yields by 15–20% .

Q. What methodologies assess the pharmacokinetic properties (e.g., log P, metabolic stability) of this compound?

- Methodology : Log P is measured experimentally via shake-flask HPLC or predicted using software like MarvinSuite. Metabolic stability is evaluated via liver microsome assays (e.g., human CYP450 isoforms), with LC-MS/MS quantifying parent compound degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.